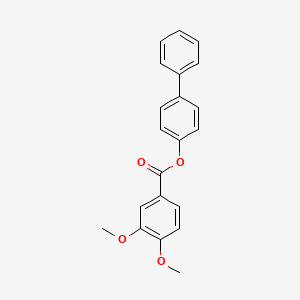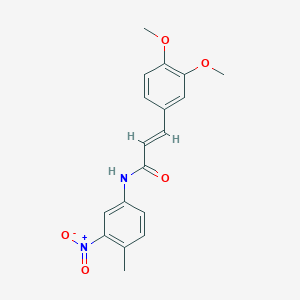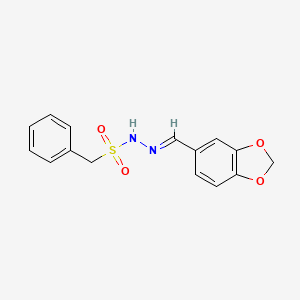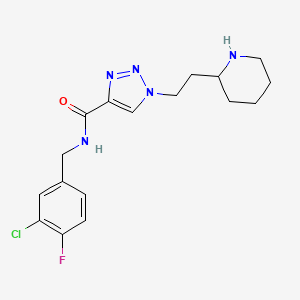![molecular formula C12H14N4OS B5536044 4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several key steps, including the preparation of intermediate compounds through reactions with hydrazine hydrate, aromatic aldehydes, and other reagents. For example, the synthesis of similar compounds has been reported through the condensation of ethyl bromoacetate with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, followed by reactions with hydrazine hydrate and various aromatic aldehydes to yield arylidene hydrazides. These steps highlight the complexity and versatility of the synthetic routes employed in the creation of 1,2,4-triazole derivatives (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which significantly influences their chemical behavior and interactions. Studies involving similar compounds have utilized X-ray crystallography and density functional theory (DFT) calculations to analyze their structure, confirming the planarity of the triazole ring and its dihedral angles with attached benzene rings, providing insights into the compound's molecular geometry and electronic structure (Zhou, Zhang, Zhang, Sheng, & Zhang, 2007).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo various chemical reactions, including cyclization, Schiff base formation, and reactions with different electrophiles and nucleophiles, leading to a wide array of functionalized compounds. These reactions are critical for the modification and functionalization of the core triazole structure, enabling the synthesis of compounds with tailored properties for specific applications (Hakobyan, Hovsepyan, Nersesyan, Agaronyan, Danielyan, Paronikyan, & Minasyan, 2017).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's applicability in various fields, including materials science and pharmaceuticals. Investigations into the physical properties of similar compounds have revealed their potential as corrosion inhibitors, highlighting the importance of understanding these properties in the context of practical applications (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, such as reactivity, chemical stability, and interaction with other molecules, are central to their use in chemical synthesis and drug design. The electronic structure, as determined by DFT calculations and spectral analysis, plays a significant role in these properties, affecting their behavior as ligands, inhibitors, or catalysts in various chemical reactions. Research on similar compounds has explored their potential as antimicrobial agents, demonstrating the broad utility of 1,2,4-triazole derivatives in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Applications De Recherche Scientifique
Anticancer Activity
Some derivatives of 1,2,4-triazole, including those related to the specified compound, have been synthesized and evaluated for their anticancer activity. These compounds were screened against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The study found that several newly synthesized compounds showed significant anticancer activity at a fixed dose, highlighting the potential of these derivatives in cancer research (Bekircan et al., 2008).
Antimicrobial Activities
Further research into 1,2,4-triazole derivatives revealed their potent antimicrobial properties. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated good to moderate activities against test microorganisms, suggesting these compounds could serve as effective antimicrobial agents (Bektaş et al., 2010).
Diuretic Properties
A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives explored their diuretic activities, finding both diuretic and antidiuretic effects. This research indicates the potential of these derivatives for developing new diuretic substances, with specific structural modifications enhancing the diuretic effect (Kravchenko, 2018).
Antioxidant and α-Glucosidase Inhibitory Activities
Investigations into Schiff bases containing 1,2,4-triazole and pyrazole rings reported significant antioxidant and α-glucosidase inhibitory potentials. These findings suggest applications in managing oxidative stress and glucose metabolism disorders, offering a foundation for further exploration in therapeutic development (Pillai et al., 2019).
Propriétés
IUPAC Name |
4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-3-17-11-6-4-5-10(7-11)8-13-16-9(2)14-15-12(16)18/h4-8H,3H2,1-2H3,(H,15,18)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRHXDMNEMXUSY-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NN2C(=NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)



![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)
![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
methanone](/img/structure/B5536064.png)